molecular formula C23H18N4O B12734959 3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one CAS No. 139482-17-0

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one

Cat. No.: B12734959
CAS No.: 139482-17-0
M. Wt: 366.4 g/mol
InChI Key: WLJDKNCHLKNZQL-UHFFFAOYSA-N
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Description

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is a complex organic compound that belongs to the class of imidazo[4,5-c][1,8]naphthyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one typically involves multi-step organic reactions. Common starting materials include naphthyridine derivatives and phenyl-substituted compounds. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of certain substituents with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-c][1,8]naphthyridines: Other compounds in this class with varying substituents.

    Phenyl-substituted derivatives: Compounds with similar phenyl groups attached to different core structures.

Uniqueness

3,5-Dihydro-5-phenyl-3-(1-phenylethyl)-4H-imidazo(4,5-c)(1,8)naphthyridin-4-one is unique due to its specific substitution pattern and the resulting biological activity. Its distinct structure may confer unique properties that differentiate it from other similar compounds.

Properties

CAS No.

139482-17-0

Molecular Formula

C23H18N4O

Molecular Weight

366.4 g/mol

IUPAC Name

5-phenyl-3-(1-phenylethyl)imidazo[4,5-c][1,8]naphthyridin-4-one

InChI

InChI=1S/C23H18N4O/c1-16(17-9-4-2-5-10-17)26-15-25-20-19-13-8-14-24-22(19)27(23(28)21(20)26)18-11-6-3-7-12-18/h2-16H,1H3

InChI Key

WLJDKNCHLKNZQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C(=O)N(C4=C3C=CC=N4)C5=CC=CC=C5

Origin of Product

United States

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